molecular formula C26H25F3N4O2 B2409811 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide CAS No. 1326854-43-6

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide

Cat. No.: B2409811
CAS No.: 1326854-43-6
M. Wt: 482.507
InChI Key: KIQYTECNBAFLPU-UHFFFAOYSA-N
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Description

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide is a useful research compound. Its molecular formula is C26H25F3N4O2 and its molecular weight is 482.507. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biochemical context within which the compound is acting.

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, leading to a range of downstream effects . The specific pathways and effects would depend on the specific target and the biochemical context within which the compound is acting.

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level . The specific effects would depend on the specific target and the biochemical context within which the compound is acting.

Properties

CAS No.

1326854-43-6

Molecular Formula

C26H25F3N4O2

Molecular Weight

482.507

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C26H25F3N4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-20-5-3-4-6-21(20)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34)

InChI Key

KIQYTECNBAFLPU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4C(F)(F)F

solubility

not available

Origin of Product

United States

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